molecular formula C11H24Cl2N2O B1398319 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride CAS No. 1219961-05-3

1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

Cat. No.: B1398319
CAS No.: 1219961-05-3
M. Wt: 271.22 g/mol
InChI Key: NPVIMZAQFPDTLY-UHFFFAOYSA-N
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Description

1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound is known for its unique structure, which includes a piperidine ring and a pyrrolidinol moiety, making it a valuable target for various research and development projects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride typically involves the reaction of piperidine derivatives with pyrrolidinol under controlled conditions. One common method includes the hydrogenation of piperidine derivatives followed by cyclization and annulation reactions . The reaction conditions often require specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale chemical reactors and continuous flow processes. These methods are designed to optimize the reaction conditions, such as temperature, pressure, and concentration of reactants, to achieve efficient and cost-effective production .

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophilic reagents like sodium hydroxide, electrophilic reagents like sulfuric acid.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .

Scientific Research Applications

1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential role in cellular signaling pathways and enzyme inhibition.

    Medicine: Investigated for its therapeutic potential in treating conditions like Alzheimer’s disease and chronic pain.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to bind to certain receptors and enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride can be compared with other similar compounds, such as:

    1-[2-(3-Piperidinyl)ethyl]-3-pyrrolidinol: This compound has a similar structure but differs in the position of the piperidine ring, leading to different chemical properties and applications.

    Piperidine derivatives: These compounds share the piperidine ring structure but may have different functional groups attached, resulting in varied biological activities and uses.

The uniqueness of this compound lies in its specific combination of the piperidine and pyrrolidinol moieties, which confer distinct chemical and biological properties .

Properties

IUPAC Name

1-(2-piperidin-4-ylethyl)pyrrolidin-3-ol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O.2ClH/c14-11-4-8-13(9-11)7-3-10-1-5-12-6-2-10;;/h10-12,14H,1-9H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPVIMZAQFPDTLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1CCN2CCC(C2)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
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1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
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1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
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1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride
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1-[2-(4-Piperidinyl)ethyl]-3-pyrrolidinol dihydrochloride

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